![molecular formula C25H29N5O2S B2504180 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-34-8](/img/structure/B2504180.png)
2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H29N5O2S and its molecular weight is 463.6. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have been actively working on synthesizing and characterizing derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ol compounds, exploring their structural properties and chemical behaviors. These efforts are aimed at understanding the molecular framework and potential utility of such compounds in various scientific applications. For example, Wujec and Typek (2023) achieved the synthesis of a novel compound through a three-step protocol, providing insights into its structural assignment through comprehensive spectroscopic analyses (Wujec & Typek, 2023).
Antimicrobial and Antifungal Activities
Several studies have reported the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial and antifungal activities. These compounds, including the thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives, have shown varying degrees of effectiveness against different microorganisms, highlighting their potential as therapeutic agents. The research conducted by El‐Kazak and Ibrahim (2013) and Başoğlu et al. (2013) exemplifies the antimicrobial evaluation of novel synthesized compounds, demonstrating their potential in combating microbial infections (El‐Kazak & Ibrahim, 2013); (Başoğlu et al., 2013).
Analgesic and Anti-inflammatory Activities
The derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ol have also been investigated for their analgesic and anti-inflammatory properties. These studies aim to explore the potential of such compounds in treating pain and inflammation-related conditions. Research by Tozkoparan et al. (2004) on the synthesis, characterization, and evaluation of anti-inflammatory and analgesic properties of certain derivatives highlights the therapeutic prospects of these compounds in medical applications (Tozkoparan et al., 2004).
Anticancer Activities
Some studies have focused on the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives for their potential anticancer activities. These investigations are crucial for identifying novel chemotherapeutic agents. For instance, the work by Narayana et al. (2010) on the synthesis, characterization, and assessment of antiproliferative activity of certain derivatives underscores the importance of these compounds in cancer research (Narayana et al., 2010).
Eigenschaften
IUPAC Name |
2-ethyl-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-4-21-26-25-30(27-21)24(31)23(33-25)22(18-7-5-17(2)6-8-18)29-15-13-28(14-16-29)19-9-11-20(32-3)12-10-19/h5-12,22,31H,4,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVCOQRQJBODJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.